![molecular formula C13H26N2O2S2 B12592935 3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) CAS No. 648435-34-1](/img/structure/B12592935.png)
3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) is a complex organic compound known for its unique structural features and versatile applications. This compound belongs to the class of oxazolidines, which are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. The presence of sulfur atoms linked by methylene bridges adds to its distinctiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) typically involves the reaction of 4,4-dimethyl-1,3-oxazolidine with formaldehyde and a sulfur-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or sulfides.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) involves its interaction with molecular targets through its sulfur and oxazolidine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes, contributing to its bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Another compound with methylene bridges but with cyclohexylamine groups instead of oxazolidine rings.
3,3’-Methylenebis[5-methyloxazolidine]: A similar oxazolidine compound with different substituents.
Uniqueness
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) stands out due to the presence of sulfur atoms, which impart unique reactivity and properties
Propiedades
Número CAS |
648435-34-1 |
|---|---|
Fórmula molecular |
C13H26N2O2S2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
3-[(4,4-dimethyl-1,3-oxazolidin-3-yl)methylsulfanylmethylsulfanylmethyl]-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H26N2O2S2/c1-12(2)5-16-7-14(12)9-18-11-19-10-15-8-17-6-13(15,3)4/h5-11H2,1-4H3 |
Clave InChI |
PWCZFTRMZGOJLI-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCN1CSCSCN2COCC2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
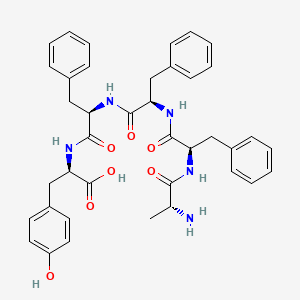


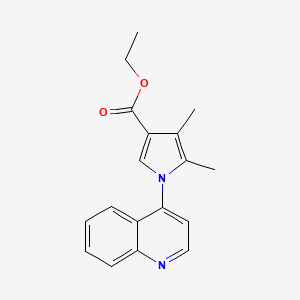
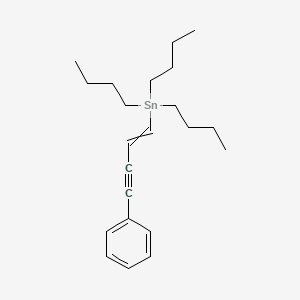
![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea](/img/structure/B12592893.png)
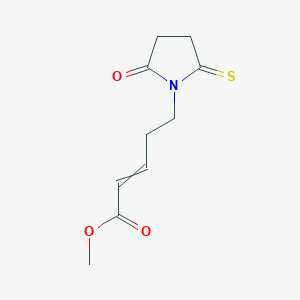
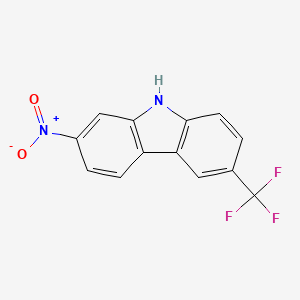
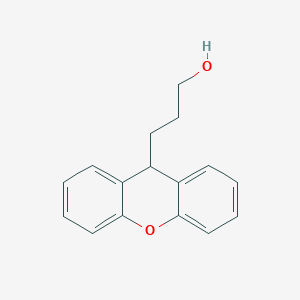
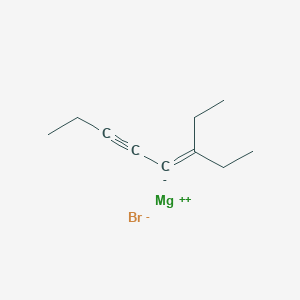
![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
